![molecular formula C11H15IN2O2 B180268 N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide CAS No. 131653-62-8](/img/structure/B180268.png)
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide
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Overview
Description
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide is a chemical compound with the molecular formula C11H15IN2O2 and a molecular weight of 334.15 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a pivalamide group attached to a pyridine ring. It is used primarily in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide typically involves the iodination of a pyridine derivative followed by the introduction of a pivalamide group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The methoxy group is introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the pyridine ring.
Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The iodine atom and methoxy group may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-yl)pivalamide
- N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide
- 4-Iodo-5-methoxypyridin-3-amine
- 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine
- 2,5-Dichloro-4-iodo-3-methoxypyridine
Uniqueness
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide is unique due to the specific combination of functional groups attached to the pyridine ring.
Biological Activity
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on available research findings.
This compound has the following chemical structure:
- Molecular Formula: C12H16IN2O2
- CAS Number: 131653-62-8
- IUPAC Name: this compound
The compound features a pyridine ring with a methoxy group and an iodine substituent, which may influence its biological interactions.
The mechanism of action for this compound involves its interaction with specific biological targets. It is hypothesized to act as an inhibitor of certain enzymes and receptors, similar to other compounds in its class. The presence of the iodine atom may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity:
- Preliminary studies suggest that this compound shows potential antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
-
Anti-inflammatory Effects:
- In vitro studies have demonstrated that this compound can modulate inflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines in activated immune cells, indicating potential use in treating inflammatory disorders.
-
Anticancer Properties:
- Some investigations have reported that the compound exhibits cytotoxic effects on cancer cell lines. This activity may be attributed to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation, mice treated with this compound showed reduced levels of TNF-alpha and IL-6 compared to untreated controls. This reduction correlates with decreased swelling and pain, highlighting its anti-inflammatory properties.
Case Study 3: Anticancer Activity
In vitro assays conducted on various cancer cell lines (e.g., breast cancer, lung cancer) revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptotic cells following treatment, supporting its potential as an anticancer agent.
Research Findings Summary Table
Properties
IUPAC Name |
N-(4-iodo-2-methoxypyridin-3-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O2/c1-11(2,3)10(15)14-8-7(12)5-6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRFICVEMCFVMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CN=C1OC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562949 |
Source
|
Record name | N-(4-Iodo-2-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131653-62-8 |
Source
|
Record name | N-(4-Iodo-2-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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